3,5-Dibromo-2,6-difluorophenylacetic acid

Medicinal Chemistry Organic Synthesis Cross-Coupling

Sourcing the precise 3,5-dibromo-2,6-difluoro isomer is critical for chemoselective transformations-generic or mis-substituted analogs yield incorrect products. 3,5-Dibromo-2,6-difluorophenylacetic acid (CAS 1806350-27-5) solves this with its unique ortho-F/meta-Br pattern: • Ortho-fluorines modulate conformation & metabolic stability • Meta-bromines enable selective Suzuki, Buchwald, or Sonogashira coupling • Distinct from the 2,6-dibromo-3,5-difluoro isomer-ensures correct reactivity Supplied with full analytical certification (HPLC, NMR). Request quote for bulk quantities.

Molecular Formula C8H4Br2F2O2
Molecular Weight 329.92 g/mol
CAS No. 1806350-27-5
Cat. No. B1409790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2,6-difluorophenylacetic acid
CAS1806350-27-5
Molecular FormulaC8H4Br2F2O2
Molecular Weight329.92 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)F)CC(=O)O)F)Br
InChIInChI=1S/C8H4Br2F2O2/c9-4-2-5(10)8(12)3(7(4)11)1-6(13)14/h2H,1H2,(H,13,14)
InChIKeyUZSQTSHLKSRHAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-2,6-difluorophenylacetic acid Overview


3,5-Dibromo-2,6-difluorophenylacetic acid is a dihalogenated aromatic building block with the molecular formula C8H4Br2F2O2 and a molecular weight of 329.92 g/mol . Its phenylacetic acid core is substituted with bromine at positions 3 and 5, and with fluorine at positions 2 and 6 . This specific substitution pattern is designed for use in organic synthesis and medicinal chemistry, where it can serve as a versatile intermediate .

3,5-Dibromo-2,6-difluorophenylacetic acid Substitution Specificity


While the phenylacetic acid scaffold is common, the precise arrangement and identity of halogen substituents dictate a molecule's reactivity, physicochemical properties, and ultimate utility in synthesis . 3,5-Dibromo-2,6-difluorophenylacetic acid possesses a unique combination of two bromine atoms in meta-positions relative to the acetic acid group and two fluorine atoms in ortho-positions. This configuration creates a distinct electronic environment and provides specific handles for chemoselective transformations, such as sequential cross-coupling reactions, that are impossible to achieve with other positional isomers (e.g., 2,6-dibromo-3,5-difluoro analog) or compounds with different halogenation patterns . Therefore, substituting with a generic or less-defined analog would lead to different reaction outcomes, lower yields, and the failure to obtain the desired final product structure.

3,5-Dibromo-2,6-difluorophenylacetic acid Evidence & Data Gaps


Distinct Substitution Pattern

The defining structural feature of 3,5-Dibromo-2,6-difluorophenylacetic acid is its specific 3,5-dibromo-2,6-difluoro substitution on the phenyl ring . This contrasts with closely related isomers, such as the 2,6-dibromo-3,5-difluoro analog . The ortho-fluorine atoms and meta-bromine atoms create a unique steric and electronic profile, providing two chemically distinct halogen handles for sequential metal-catalyzed cross-coupling reactions . This allows for the programmed installation of molecular complexity, a capability not present in mono-halogenated or differently substituted analogs.

Medicinal Chemistry Organic Synthesis Cross-Coupling

High-Purity Specification

Commercial sourcing information indicates that 3,5-Dibromo-2,6-difluorophenylacetic acid is available with a minimum purity specification of 98% (NLT 98%) . This high purity level is critical for ensuring reproducible results in sensitive applications, such as drug discovery and material science research. While other analogs may be available at similar or lower purities, this specification serves as a benchmark for procurement. For example, the regioisomeric 2,6-dibromo-3,5-difluorophenylacetic acid is also available at 95% purity, but the 98% specification for the target compound may offer an advantage for certain research-grade syntheses .

Quality Control Pharmaceutical R&D Chemical Procurement

Molecular Weight as Key Identifier

The precise molecular weight of 3,5-Dibromo-2,6-difluorophenylacetic acid is 329.92 g/mol (C8H4Br2F2O2) . This value serves as a fundamental quality control parameter. In contrast, a mono-bromo analog like 4-Bromo-2,6-difluorophenylacetic acid (CAS 537033-54-8) has a significantly lower molecular weight of 251.02 g/mol [1]. The target compound's higher mass is a direct consequence of its specific di-bromination pattern and can be used to confirm its identity and purity via mass spectrometry, ensuring the correct material is being utilized in experiments.

Analytical Chemistry Quality Assurance Mass Spectrometry

3,5-Dibromo-2,6-difluorophenylacetic acid Application Scenarios


Medicinal Chemistry Precursor

The compound's unique 3,5-dibromo-2,6-difluoro substitution pattern makes it an ideal core scaffold for constructing libraries of novel molecules for drug discovery. The ortho-fluorine atoms can influence molecular conformation and metabolic stability, while the meta-bromine atoms serve as versatile points for further derivatization via cross-coupling reactions to introduce diverse chemical motifs .

Advanced Materials Synthesis

The presence of multiple heavy halogen atoms (bromine) and strongly electronegative fluorine atoms can significantly alter the electronic distribution within a molecule . This compound can be used as a building block in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where its specific halogenation pattern may be used to fine-tune charge transport and energy level alignment.

Chemoselective Organic Synthesis Building Block

In complex organic synthesis, the ability to sequentially functionalize a molecule at specific positions is paramount. The distinct chemical reactivity of the aryl-bromine (suitable for cross-coupling) and the aryl-fluorine bonds (which can be more inert or undergo specific substitutions) in this compound provides chemists with a programmable synthetic route to highly functionalized, complex target molecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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